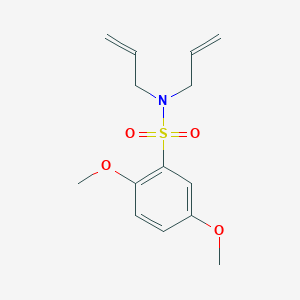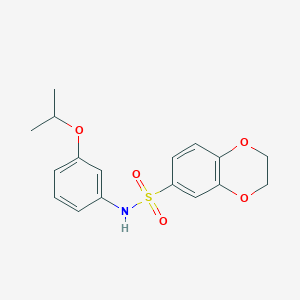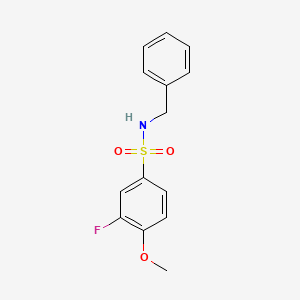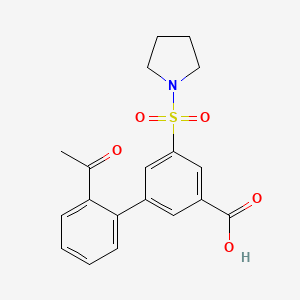
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide, also known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential use as a dental remineralization agent. CPP-ACP is a bioactive peptide that is derived from casein, a protein found in milk. It has been shown to have the ability to promote enamel remineralization, which makes it a promising candidate for the development of new dental treatments.
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP is not fully understood, but it is believed to work by forming a protective layer over the enamel surface, which helps to prevent the loss of minerals from the tooth. 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP also has the ability to bind to calcium and phosphate ions, which are essential for enamel remineralization.
Biochemical and physiological effects:
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the microhardness of enamel, which is an important factor in preventing tooth decay. 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has also been shown to inhibit the formation of biofilms, which are a major contributor to the development of dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP in lab experiments is its ability to promote enamel remineralization. This makes it a promising candidate for the development of new dental treatments. However, one of the limitations of using 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP in lab experiments is its relatively high cost compared to other dental materials.
Direcciones Futuras
There are a number of future directions for research on 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP. One area of interest is the development of new dental treatments that incorporate 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP. Another area of interest is the investigation of the potential use of 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP in the treatment of other dental conditions, such as dentin hypersensitivity. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP and its potential side effects.
Métodos De Síntesis
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which allows for the selective removal of amino acid side-chain protecting groups. This method has been used to synthesize 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP with high purity and yield.
Aplicaciones Científicas De Investigación
1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has been extensively studied in the field of dentistry for its potential use as a dental remineralization agent. It has been shown to promote enamel remineralization and prevent the progression of early-stage caries. 1-acetyl-N-(3-chlorophenyl)-4-piperidinecarboxamide-ACP has also been investigated for its potential use in the treatment of dentin hypersensitivity, as well as its ability to inhibit the growth of oral bacteria.
Propiedades
IUPAC Name |
1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-7-5-11(6-8-17)14(19)16-13-4-2-3-12(15)9-13/h2-4,9,11H,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLCTHUEWPCMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3-chlorophenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)


![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)

